2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by a unique benzo[d][1,3]dioxin structure. This compound features a trifluoromethyl group at the 7-position and two methyl groups at the 2-position of the dioxin ring. Its molecular formula is , with a molecular weight of approximately 252.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical studies.
These reactions enable the modification of the compound for various applications in medicinal chemistry and materials science.
Research indicates that compounds similar to 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one exhibit significant biological activity, including:
The synthesis of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one typically involves several steps:
These methods allow for efficient synthesis while maintaining high yields and purity.
2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one has potential applications in various fields:
Studies on the interactions of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one with biological targets have revealed:
Several compounds share structural similarities with 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one. Here are some notable examples:
| Compound Name | Structure | Similarity |
|---|---|---|
| 6-Ethyl-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | Structure | 0.76 |
| Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate | - | 0.76 |
| (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate | - | 0.75 |
These compounds highlight the unique trifluoromethyl substitution and its implications for biological activity and synthesis pathways. The presence of different substituents affects their reactivity and potential applications in pharmaceuticals and materials science.